



# (R,R)-MK 2866 binding affinity to androgen receptor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | (R,R)-MK 287 |           |
| Cat. No.:            | B1673838     | Get Quote |

An In-depth Technical Guide on the Binding Affinity of (R,R)-MK-2866 to the Androgen Receptor

Prepared for: Researchers, Scientists, and Drug Development Professionals

## **Abstract**

(R,R)-MK-2866, also known as Enobosarm or Ostarine, is a nonsteroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM).[1][2][3][4] It was developed for conditions like muscle wasting and osteoporosis.[2][4] As a SARM, Enobosarm exhibits tissue-selective anabolic effects in muscle and bone while having reduced androgenic effects on other tissues, such as the prostate.[1][4] This document provides a detailed overview of the binding affinity of (R,R)-MK-2866 to the androgen receptor (AR), the experimental protocols used to determine this affinity, and the subsequent signaling pathways.

# Binding Affinity of (R,R)-MK-2866 to the Androgen Receptor

Enobosarm is a high-affinity ligand for the androgen receptor. Its binding initiates conformational changes in the receptor, leading to the modulation of gene expression.[4] The affinity is typically quantified using the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competitor. A lower Ki value indicates a higher binding affinity.



## **Quantitative Binding Data**

The binding affinity of (R,R)-MK-2866 has been determined through competitive binding assays. The data is summarized in the table below, with the natural androgen Dihydrotestosterone (DHT) included for comparison.

| Compound                     | Receptor             | Binding<br>Affinity (Ki) | Reference<br>Compound      | Reference Ki   |
|------------------------------|----------------------|--------------------------|----------------------------|----------------|
| (R,R)-MK-2866<br>(Enobosarm) | Androgen<br>Receptor | 3.8 nM[5]                | Dihydrotestoster one (DHT) | ~3.2 nM (IC50) |

Note: The value for DHT is presented as an IC50 from a competitive binding assay, which is closely related to Ki under specific experimental conditions.[6]

## **Mechanism of Action**

Enobosarm is a selective agonist of the androgen receptor.[3] Upon binding to the AR in the cytoplasm, the ligand-receptor complex translocates to the nucleus. Inside the nucleus, it binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding event recruits co-regulatory proteins (coactivators or corepressors), which in turn modulates the transcription of these genes, leading to the desired anabolic effects in tissues like muscle and bone.[7] Its tissue selectivity is believed to arise from its unique conformational interaction with the AR, leading to differential recruitment of co-regulators in different cell types.[8]

# **Experimental Protocols**

The determination of binding affinity and functional activity relies on specific in-vitro assays. Below are detailed methodologies for key experiments.

## **Competitive Radioligand Binding Assay**

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the androgen receptor.

Objective: To quantify the binding affinity of (R,R)-MK-2866 for the androgen receptor.



#### Materials:

- Receptor Source: Cytosol preparations from cells expressing the human androgen receptor (e.g., LNCaP cells) or purified recombinant human AR.
- Radioligand: A high-affinity radiolabeled androgen, such as [3H]-Mibolerone or [3H]-DHT.
- Test Compound: (R,R)-MK-2866 (Enobosarm).
- Non-specific Binding Control: A high concentration of a non-radiolabeled androgen (e.g., unlabeled DHT) to determine non-specific binding.
- Assay Buffer: Tris-HCl buffer with additives to maintain protein stability.
- Scintillation Cocktail and Counter: For measuring radioactivity.

## Methodology:

- Preparation: A series of dilutions of the test compound, (R,R)-MK-2866, are prepared.
- Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. Three sets of tubes are typically prepared:
  - Total Binding: Receptor + Radioligand.
  - Competition Binding: Receptor + Radioligand + Test Compound (at various concentrations).
  - Non-specific Binding: Receptor + Radioligand + excess unlabeled ligand.
- Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
- Separation: The receptor-bound radioligand is separated from the unbound radioligand. This
  is commonly achieved by filtration through glass fiber filters, which trap the receptor-ligand
  complex.

## Foundational & Exploratory





 Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

### • Data Analysis:

- Specific binding is calculated by subtracting non-specific binding from total binding.
- The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
- The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.



## Workflow: Competitive Radioligand Binding Assay



Click to download full resolution via product page

Workflow for a competitive radioligand binding assay.



# **In-Vitro Transcriptional Activation Assay**

This assay measures the functional consequence of ligand binding—the ability of the compound to activate AR-mediated gene transcription.

Objective: To determine the agonist activity of (R,R)-MK-2866 on the androgen receptor.

#### Materials:

- Cell Line: A suitable mammalian cell line that does not endogenously express AR, such as CV-1 (monkey kidney fibroblast) cells.
- Expression Vector: A plasmid containing the coding sequence for the human androgen receptor.
- Reporter Vector: A plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with Androgen Response Elements (AREs).
- Transfection Reagent: A reagent to introduce the plasmids into the cells.
- Test Compound: (R,R)-MK-2866.
- Control: A known AR agonist like DHT.
- Luciferase Assay Reagent and Luminometer: For detecting reporter gene activity.

#### Methodology:

- Cell Culture: CV-1 cells are cultured in appropriate media.
- Co-transfection: The cells are co-transfected with the AR expression vector and the AREluciferase reporter vector.
- Treatment: After transfection, the cells are treated with various concentrations of (R,R)-MK-2866 or the control agonist (DHT).
- Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.



- Cell Lysis: The cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
- Luminometry: The luciferase assay reagent is added to the cell lysate, and the resulting luminescence is measured with a luminometer.
- Data Analysis: The luminescence signal, which is proportional to the level of transcriptional activation, is plotted against the compound concentration. The EC50 (effective concentration for 50% of maximal response) can be determined from this curve. One study noted that 10 nM of Ostarine achieved 94-100% of the transcriptional activation observed with 1 nM DHT.
   [5]

# **Downstream Signaling Pathway**

The binding of (R,R)-MK-2866 to the androgen receptor triggers a cascade of molecular events that culminates in altered protein synthesis and cellular function.

- Binding and Translocation: Enobosarm binds to the AR in the cytoplasm, causing the dissociation of heat shock proteins (HSPs).
- Dimerization: The AR-Enobosarm complex dimerizes and translocates into the nucleus.
- DNA Binding: The dimer binds to Androgen Response Elements (AREs) on the DNA.
- Gene Transcription: The complex recruits co-activators, initiating the transcription of target genes. In studies on breast cancer models, Enobosarm was shown to inhibit genes downstream of HER2 signaling.[9] It also inhibited various proliferative genes while increasing the expression of growth-inhibitory genes.[9]
- Protein Synthesis: The resulting mRNA is translated into proteins that carry out the physiological effects, such as increased muscle protein synthesis.



# Cytoplasm (R,R)-MK-2866 (Enobosarm) Binds Androgen Receptor (AR) + HSPs Conformational Change AR-(R,R)-MK-2866 Complex Dimerization & **Nuclear Translocation** Nucleus Dimerized AR Complex Binds to Androgen Response Element (ARE) on DNA Modulation of Gene Transcription mRNA New Protein Synthesis

## Simplified Signaling Pathway of Enobosarm-Activated AR

Click to download full resolution via product page

Tissue-Selective Anabolic Effects

Downstream signaling after AR activation by Enobosarm.



## Conclusion

(R,R)-MK-2866 (Enobosarm) demonstrates high and specific binding affinity to the androgen receptor, with a Ki value of 3.8 nM.[5] This interaction initiates a cascade of events leading to the tissue-selective modulation of gene expression, which underlies its anabolic effects on muscle and bone. The experimental protocols detailed herein, including competitive binding and transcriptional activation assays, are fundamental to characterizing the pharmacological profile of SARMs like Enobosarm. This targeted mechanism of action, distinct from traditional anabolic steroids, underscores its potential as a therapeutic agent for various conditions related to muscle and bone wasting.[1][8]

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enobosarm [medbox.iiab.me]
- 3. Enobosarm Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. MK-2866 (GTx 024) | selective androgen receptor modulator (SARM)| Androgen Receptor inhibitor | CAS 841205-47-8 | Enobosarm, GTx024, MK2866, GTx-024, MK-2866| InvivoChem [invivochem.com]
- 6. Relative binding affinity of novel steroids to androgen receptors in hamster prostate PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Selective Androgen Receptor Modulator Enobosarm on Bone Healing in a Rat Model for Aged Male Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective androgen receptor modulators in preclinical and clinical development PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]



 To cite this document: BenchChem. [(R,R)-MK 2866 binding affinity to androgen receptor].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673838#r-r-mk-2866-binding-affinity-to-androgen-receptor]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com